molecular formula C10H8FN3O2 B8434719 5-((5-fluoropyridin-2-yl)methoxy)pyridazin-3(2H)-one

5-((5-fluoropyridin-2-yl)methoxy)pyridazin-3(2H)-one

Cat. No. B8434719
M. Wt: 221.19 g/mol
InChI Key: GFTYDNIEWXPLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((5-fluoropyridin-2-yl)methoxy)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((5-fluoropyridin-2-yl)methoxy)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((5-fluoropyridin-2-yl)methoxy)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

4-[(5-fluoropyridin-2-yl)methoxy]-1H-pyridazin-6-one

InChI

InChI=1S/C10H8FN3O2/c11-7-1-2-8(12-4-7)6-16-9-3-10(15)14-13-5-9/h1-5H,6H2,(H,14,15)

InChI Key

GFTYDNIEWXPLGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)COC2=CC(=O)NN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-((5-Fluoropyridin-2-yl)methoxy)-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one (1.1 g, 3.6 mmol) was stirred in MeOH (5 mL) and 2 N HCl in Et2O (20 mL) was added. After 16 h, the mixture was diluted with Et2O (100 mL), and the solid was filtered off. The solid was stirred in NaHCO3 solution (15 mL) for 15 minutes and then refiltered to provide the title compound (620 mg, 78%) as a pink solid: 1H NMR (300 MHz, DMSO-d6) δ 12.69 (s, 1H), 8.60 (d, J=2.8 Hz, 1H), 7.85-7.78 (td, J=8.7, 2.9 Hz, 1H), 7.76 (d, J=2.7 Hz, 1H), 7.67-7.63 (dd, J=8.6, 4.5 Hz, 1H), 6.31 (s, 1H), 5.25 (s, 2H).
Name
5-((5-Fluoropyridin-2-yl)methoxy)-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
78%

Synthesis routes and methods II

Procedure details

5-(5-Fluoro-pyridin-2-ylmethoxy)-2H-pyridazin-3-one is prepared following preparation 18b from 800 mg (2.62 mmol) 5-(5-fluoro-pyridin-2-ylmethoxy)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one.
Name
18b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(5-fluoro-pyridin-2-ylmethoxy)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
800 mg
Type
reactant
Reaction Step One

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